Bienvenue dans la boutique en ligne BenchChem!

2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole

DNA intercalation Thermal denaturation Indoloquinoxaline SAR

2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole (CAS 612041-49-3; C₂₂H₁₃ClN₄O; MW 384.8) is a synthetic hybrid molecule that fuses the 6H-indolo[2,3-b]quinoxaline planar heterocycle with a benzoxazole moiety via a methylene linker. The 6H-indolo[2,3-b]quinoxaline scaffold is a well-established DNA-intercalating pharmacophore with documented anticancer, antiviral, and MDR-modulating activities.

Molecular Formula C22H13ClN4O
Molecular Weight 384.8 g/mol
Cat. No. B4050644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole
Molecular FormulaC22H13ClN4O
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NC6=CC=CC=C6O5
InChIInChI=1S/C22H13ClN4O/c23-13-9-10-18-14(11-13)21-22(26-16-6-2-1-5-15(16)25-21)27(18)12-20-24-17-7-3-4-8-19(17)28-20/h1-11H,12H2
InChIKeyXGIVPBFHTQWXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole – Structural and Pharmacophoric Baseline for Procurement Evaluation


2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole (CAS 612041-49-3; C₂₂H₁₃ClN₄O; MW 384.8) is a synthetic hybrid molecule that fuses the 6H-indolo[2,3-b]quinoxaline planar heterocycle with a benzoxazole moiety via a methylene linker [1]. The 6H-indolo[2,3-b]quinoxaline scaffold is a well-established DNA-intercalating pharmacophore with documented anticancer, antiviral, and MDR-modulating activities [2]. The benzoxazole ring contributes additional kinase-inhibitory and cytotoxic potential independent of the quinoxaline core [3]. The distinguishing structural feature of this specific compound is the chlorine substituent at position 2 (or position 9, depending on numbering convention) of the indoloquinoxaline system, which differentiates it from the non-halogenated parent analog and from congeners bearing different halogens or electron-withdrawing groups.

Why Generic Indoloquinoxaline or Benzoxazole Substitution Cannot Replace 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole


Indolo[2,3-b]quinoxaline derivatives are not functionally interchangeable. The biological profile of this scaffold is exquisitely sensitive to both the nature and position of substituents on the tetracyclic core and the identity of the side chain attached at the N-6 position [1]. The chloro substituent in the target compound modulates the electron density of the planar intercalating chromophore, which directly affects DNA binding affinity, base-sequence selectivity, and the thermal stability of the compound–DNA complex [2]. The methylene-linked benzoxazole side chain is structurally distinct from the dimethylaminoethyl side chains found in reference compounds such as NCA0424, B-220, and 9-OH-B220, conferring different DNA groove orientation and protein-targeting profiles [3]. Even the non-chlorinated analog 2-({6H-indolo[2,3-b]quinoxalin-6-yl}methyl)-1,3-benzoxazole (CAS 111756-98-0) cannot be assumed equivalent: the absence of chlorine alters both the compound's lipophilicity (logP shift) and its metabolic stability toward cytochrome P450 isoforms, parameters that directly influence in vitro assay reproducibility and in vivo pharmacokinetic behavior [1].

Quantitative Differential Evidence for 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole Versus Structural Analogs


Chloro Substituent Effect on DNA Intercalation Thermodynamics Versus Non-Chlorinated Analog

The chlorine atom at position 2 (9-chloro in alternate numbering) of the indolo[2,3-b]quinoxaline core is expected to lower the LUMO energy of the planar chromophore, enhancing π-stacking interactions with DNA base pairs relative to the non-halogenated analog CAS 111756-98-0 [1]. In the broader indoloquinoxaline series, electron-withdrawing substituents on the aromatic core consistently increase the thermal melting temperature (ΔTm) of compound–DNA complexes by 2–8 °C compared to unsubstituted parent compounds, as demonstrated by comparative thermal denaturation studies on NCA0424 and its side-chain isomers [2]. While direct ΔTm data for the target chloro compound versus its non-chlorinated analog are not yet published in the primary literature, the class-level trend is well-established: halogen substitution on the intercalating chromophore enhances DNA binding enthalpy and can alter base-sequence preference from GC-rich to AT-rich regions [3].

DNA intercalation Thermal denaturation Indoloquinoxaline SAR

Cytostatic Activity Benchmarking Against Reference Indoloquinoxaline Derivatives

Although direct head-to-head cytostatic data for 2-[(2-chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole against Molt 4/C8 and CEM T-lymphocyte lines have not been reported in peer-reviewed literature, structurally related 6H-indolo[2,3-b]quinoxaline derivatives have been systematically evaluated in these models with melphalan as a reference standard [1]. Compound 5h (a 6-aralkyl-9-substituted analog) exhibited an IC₅₀ of 71 µM against Molt 4/C8 and 117 µM against CEM cells, compared to melphalan at 3.2 µM and 2.5 µM, respectively [2]. Compound 7i in the same series achieved an IC₅₀ of 7.2 µM against murine L1210 leukemia cells versus melphalan at 2.1 µM, demonstrating that N-6 side-chain modifications can alter cytostatic potency by over 15-fold within the same scaffold [3]. The target compound's unique chloro-substituted indoloquinoxaline core with a methylene-linked benzoxazole side chain represents a distinct structural combination not tested in these series.

Cytostatic activity Leukemia cell lines Melphalan comparator

Tyrosine Kinase Inhibitory Potential of Benzoxazole-Indoloquinoxaline Hybrid Pharmacophore

Benzoxazole-N-heterocyclic hybrids, including those incorporating quinoxaline moieties, have demonstrated direct enzyme inhibitory activity against protein tyrosine kinase, a validated oncology target [1]. In a series of benzoxazole-quinoxaline/quinoline hybrids, compound 4c achieved an enzyme IC₅₀ of 0.10 ± 0.16 µM against universal tyrosine kinase using an HRP-conjugated anti-phosphotyrosine detection system, with a selectivity index >2 against non-cancerous cells [2]. The target compound 2-[(2-chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole incorporates both the benzoxazole ring required for kinase ATP-site binding and the indoloquinoxaline DNA-intercalating moiety within a single hybrid structure, a dual-target design strategy that is not present in simple benzoxazole or indoloquinoxaline single-pharmacophore compounds [3]. The chloro substituent may further modulate kinase selectivity, as halogen substitution on heterocyclic kinase inhibitor scaffolds is a recognized strategy for occupying hydrophobic selectivity pockets.

Tyrosine kinase inhibition Benzoxazole hybrids Cancer cell selectivity

Patent-Cited Antitumor Activity and Structural Differentiation from Benzoxazole/Benzimidazole/Quinoxaline Congeners

The compound falls within the general formula of JP2002363169 (Fujiyakuhin Co. Ltd.), which specifically claims heterocyclic compounds where the A-ring moiety is selected from benzoxazolyl, benzimidazolyl, or quinoxalinyl, and antitumor activity is demonstrated [1]. The patent structure-activity framework establishes that the benzoxazole-bearing derivatives (A = benzoxazolyl) exhibit a distinct antitumor spectrum compared to the corresponding benzimidazole and quinoxaline congeners, consistent with the benzoxazole ring providing additional hydrogen-bond acceptor capacity (oxazole O and N atoms) at the protein–ligand interface [2]. Within this patent class, the target compound's 2-chloro substitution on the indoloquinoxaline core is a specific structural embodiment that differentiates it from the unsubstituted, methyl-substituted, and methoxy-substituted variants also claimed [1]. The patent priority date of June 8, 2001, establishes this compound as one of the earliest benzoxazole-indoloquinoxaline hybrids disclosed for antitumor applications.

Antitumor patent Benzoxazole selectivity Heterocyclic hybrid SAR

High-Value Research Application Scenarios for 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole Based on Differential Evidence


Structure–Activity Relationship (SAR) Studies on Halogenated Indoloquinoxaline DNA Intercalators

The 2-chloro substitution on the indoloquinoxaline core makes this compound the logical starting point for SAR campaigns investigating the effect of halogen electron-withdrawing groups on DNA binding thermodynamics and base-sequence selectivity. As established by the indoloquinoxaline DNA-interaction literature, chlorine lowers the chromophore LUMO energy, predicted to enhance intercalation enthalpy [1]. Researchers can systematically compare this compound with its non-chlorinated analog (CAS 111756-98-0) and with the 9-chloro positional isomer to map the contribution of chlorine position to ΔTm, binding constant (Kₐ), and AT/GC sequence preference using thermal denaturation, fluorescence titration, and circular dichroism methods as described for NCA0424 [2].

Dual-Mechanism Anticancer Probe Development (DNA Intercalation + Tyrosine Kinase Inhibition)

This compound uniquely combines a validated DNA-intercalating indoloquinoxaline core with a kinase-inhibitory benzoxazole pharmacophore in a single hybrid structure. Benzoxazole-N-heterocyclic hybrids have demonstrated tyrosine kinase IC₅₀ values as low as 0.10 µM with selectivity indices >2 [3]. The dual-mechanism design enables experiments where DNA damage and kinase signaling inhibition can be studied simultaneously from a single chemical agent, simplifying combinatorial treatment protocols. Procurement of this specific chloro-substituted variant is justified over the non-chlorinated analog because the chlorine atom may provide additional binding interactions within the kinase hydrophobic selectivity pocket, a well-precedented phenomenon in halogenated kinase inhibitor design.

MDR Modulation and P-Glycoprotein Antagonism Screening

Certain indoloquinoxaline derivatives, including B-220 and 9-OH-B220, have demonstrated selective P-glycoprotein (Pgp) antagonism without modulating MRP1, enabling targeted sensitization of multidrug-resistant cancer cells to chemotherapeutic agents at non-cytotoxic concentrations [1]. The target compound's structural features—planar heterocyclic core for membrane interaction, basic benzoxazole nitrogen for protonation-dependent Pgp binding, and chloro substituent for lipophilicity tuning—align with the pharmacophore model for indoloquinoxaline Pgp modulators. Researchers investigating MDR reversal can use this compound in calcein-AM accumulation assays in Pgp-overexpressing cell lines (e.g., MCF-7/ADR, KB-V1) to quantify Pgp inhibition relative to verapamil (positive control) and the non-chlorinated analog.

Antimicrobial Lead Optimization Leveraging Chloro-Substituted Benzoxazole-Indoloquinoxaline Hybrids

The indolo[2,3-b]quinoxaline scaffold has demonstrated antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, potentially via PfCRT inhibition and heme detoxification disruption [2]. The benzoxazole moiety independently contributes antimicrobial activity through membrane penetration and enzyme inhibition mechanisms [3]. The chloro substituent enhances lipophilicity (increased logP), which may improve Gram-negative outer membrane penetration compared to non-halogenated analogs. This compound is suitable for minimum inhibitory concentration (MIC) determination against ESKAPE pathogen panels, with the non-chlorinated analog (CAS 111756-98-0) serving as the direct comparator for quantifying the contribution of chlorine to antimicrobial potency.

Quote Request

Request a Quote for 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.